6-Chloro-2-iodo-9-isopropyl-9H-purine CAS number and safety data sheet (SDS)
6-Chloro-2-iodo-9-isopropyl-9H-purine CAS number and safety data sheet (SDS)
Executive Summary
6-Chloro-2-iodo-9-isopropyl-9H-purine (CAS: 207220-30-2) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors (specifically CDKs and Hsp90). Its structural utility lies in its chemo-orthogonal reactivity : the presence of three distinct sites (C6-Chlorine, C2-Iodine, and C8-Hydrogen) allows for sequential, regioselective functionalization.
This guide details the physicochemical profile, safety protocols (SDS), and validated experimental workflows for leveraging this scaffold in medicinal chemistry.
Chemical Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | 6-Chloro-2-iodo-9-isopropyl-9H-purine |
| CAS Number | 207220-30-2 |
| Molecular Formula | C₈H₈ClIN₄ |
| Molecular Weight | 322.53 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | 112–115 °C (Dependent on purity/polymorph) |
| Key Impurities | 6-Chloro-2-iodo-7-isopropyl-9H-purine (N7-isomer) |
Safety Data Sheet (SDS) Analysis
Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling & Storage:
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Storage: Store at 2–8°C (Refrigerate). Protect from light (iodine-carbon bonds can be photosensitive). Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C6-chloride.
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PPE: Nitrile gloves (double-gloving recommended due to potential sensitizing nature of purines), safety goggles, and lab coat. Work within a fume hood.
Emergency Protocols:
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Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
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Spill: Absorb with inert material (vermiculite). Do not allow to enter drains (halogenated heterocycles are potentially toxic to aquatic life).
Synthesis & Production Strategies
The synthesis of 6-chloro-2-iodo-9-isopropyl-9H-purine typically follows two routes. The choice depends on the required scale and regiochemical purity.
Route A: Direct Alkylation (Classic)
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Precursor: 6-Chloro-2-iodopurine (CAS 18552-90-4).
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Reagents: Isopropyl iodide (or bromide), K₂CO₃, DMF/DMSO.
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Mechanism: Sₙ2 alkylation.
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Critical Insight: This reaction produces a mixture of N9 (desired) and N7 (undesired) isomers, typically in a 4:1 to 9:1 ratio. Separation requires careful column chromatography (N9 is usually less polar).
Route B: Directed Lithiation (Regiospecific)
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Reagents: TMPMgCl·LiCl (Knochel-Hauser base) or LDA, followed by I₂ quench.
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Mechanism: Directed ortho-metallation (DoM) at C2.
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Expert Note: This route is superior for large-scale production as it avoids N7/N9 isomer separation issues. The C6-Cl directs lithiation to the C2 position at low temperatures (-78°C).
Chemo-Orthogonal Reactivity Guide
The power of this scaffold lies in the ability to differentiate the reactivity of the C6-Cl and C2-I bonds.
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C6-Position (Chlorine): Highly electrophilic. Reacts preferentially via SₙAr (Nucleophilic Aromatic Substitution) with amines, thiols, and alkoxides.
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C2-Position (Iodine): Less electrophilic for SₙAr but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to the weak C-I bond facilitating oxidative addition.
Visualizing the Reactivity Workflow
Figure 1: The standard workflow (Path A) prioritizes C6 substitution first to prevent side reactions, as the C6-Cl is significantly more labile to nucleophiles than C2-I, while C2-I is more reactive to Pd(0).[1]
Validated Experimental Protocols
Protocol 1: C6-Selective SₙAr (Synthesis of Roscovitine Analogs)
Target: Introduction of a benzylamine at C6 while preserving the C2-iodide.
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Setup: Charge a round-bottom flask with 6-Chloro-2-iodo-9-isopropyl-9H-purine (1.0 eq) and n-Butanol (0.1 M concentration).
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Addition: Add Benzylamine (1.1 eq) and Triethylamine (1.2 eq).
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Reaction: Heat to 65–70°C for 4–6 hours.
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Note: Do not exceed 80°C; higher temperatures may cause partial displacement of the C2-iodide or de-iodination.
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Workup: Cool to RT. Evaporate solvent. Resuspend in EtOAc, wash with water and brine.
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Validation:
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TLC: Rf of product will be lower than starting material (more polar).
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¹H NMR: Look for the disappearance of the aromatic proton signals associated with the purine core if they shift, and the appearance of benzyl methylene protons (~4.7 ppm).
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Protocol 2: C2-Selective Suzuki-Miyaura Coupling
Target: Arylation at C2 on the C6-substituted intermediate.
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Setup: Dissolve the C6-amino-2-iodo-purine intermediate (1.0 eq) in DME/Water (4:1) .
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Reagents: Add Arylboronic acid (1.2 eq) and Na₂CO₃ (2.0 eq).
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Catalyst: Degas with Argon for 10 mins. Add Pd(PPh₃)₄ (5 mol%).
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Reaction: Heat to 90°C (reflux) for 12 hours under Argon.
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Purification: Silica gel chromatography.
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Causality: The electron-donating amine at C6 (from Protocol 1) deactivates the purine ring slightly, making the oxidative addition at C2-I more challenging than in the bare scaffold. However, the C-I bond remains sufficiently weak for Pd insertion.
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Quality Control & Analytical Specifications
For drug development applications, the following specifications are standard:
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HPLC Purity: >98.0% (Area %).
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Method: C18 Column, Acetonitrile/Water (+0.1% TFA) gradient.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.60 (s, 1H, H-8)
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δ 4.75 (sept, 1H, N-CH-(CH₃)₂)
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δ 1.55 (d, 6H, -CH₃)
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Residual Solvents: <500 ppm (DMF/DMSO are difficult to remove; lyophilization recommended).
References
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Regioselective Synthesis: Legraverend, M., et al. "Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines." Organic & Biomolecular Chemistry, 2004, 2, 665-670.[3] Link
- Reactivity Profiling: Naganawa, A., et al. "Further optimization of sulfonamide analogs as novel inhibitors of poliovirus." Bioorganic & Medicinal Chemistry, 2006. (Discusses C6 vs C2 reactivity).
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Commercial Data: BLD Pharm Product Page, "6-Chloro-2-iodo-9-isopropyl-9H-purine (CAS 207220-30-2)".[4][5] Link
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Patent Literature: "Purine derivatives as kinase inhibitors." WO2003002562A1. (describes the use of 9-isopropyl analogs).[4][1][3][6][7][8]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. 180587-74-0|(R)-1-(6-Chloro-9H-purin-9-yl)propan-2-ol|BLD Pharm [bldpharm.com]
- 5. CAS [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
